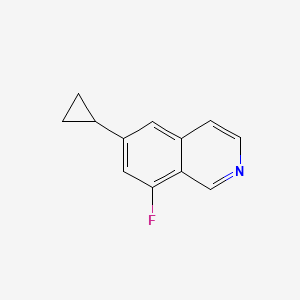

6-Cyclopropyl-8-fluoroisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-cyclopropyl-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHTZZAWGLPNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C3C=NC=CC3=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclopropyl 8 Fluoroisoquinoline and Its Analogues

Retrosynthetic Analysis of the 6-Cyclopropyl-8-fluoroisoquinoline Framework

A retrosynthetic analysis of this compound reveals several plausible disconnection strategies, primarily centered around the formation of the isoquinoline (B145761) core. The two most common approaches for isoquinoline synthesis are the Bischler-Napieralski and the Pomeranz-Fritsch reactions, which dictate the nature of the required precursors.

Strategy A: Pomeranz-Fritsch Based Retrosynthesis This approach disconnects the C4-C4a and N2-C3 bonds of the isoquinoline ring. wikipedia.orgorganicreactions.orgquimicaorganica.org This leads to two primary building blocks: a substituted benzaldehyde (B42025) (1 ) and a 2,2-dialkoxyethylamine (2 ). For the target molecule, the precursor would be 3-cyclopropyl-5-fluorobenzaldehyde. The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of these two precursors. chemistry-reaction.comthermofisher.com

Strategy B: Bischler-Napieralski Based Retrosynthesis Alternatively, a disconnection across the N2-C1 and C4a-C5 bonds points to the Bischler-Napieralski reaction. jk-sci.comorganic-chemistry.orgwikipedia.org This pathway requires a substituted β-phenylethylamide (3 ), which is cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate. nrochemistry.com Subsequent oxidation yields the aromatic isoquinoline. The precursor needed for this route would be N-formyl-2-(3-cyclopropyl-5-fluorophenyl)ethanamine.

Both strategies place the burden of the synthesis on the preparation of a suitably substituted benzene (B151609) derivative, which must contain the cyclopropyl (B3062369) and fluorine moieties in a specific 1,3,5-relationship relative to the point of cyclization.

Foundational and Advanced Approaches for Isoquinoline Ring System Formation

The construction of the isoquinoline core is a well-developed field, with both classical and modern methods offering pathways to diverse analogues.

Classical cyclization reactions remain highly relevant for the synthesis of the isoquinoline nucleus.

Bischler-Napieralski Reaction : This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com The reaction involves the intramolecular cyclization of a β-phenylethylamide using a condensing agent. jk-sci.comorganic-chemistry.org The reaction is an electrophilic aromatic substitution and is therefore favored by electron-donating groups on the benzene ring. nrochemistry.com The resulting dihydroisoquinoline can be oxidized to the corresponding isoquinoline.

Pomeranz-Fritsch Reaction : This reaction provides direct access to the aromatic isoquinoline ring system. It proceeds via the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org While effective, the reaction can have variable yields, and modifications are often employed to improve its efficiency. researchgate.net

Pictet-Gams and Pictet-Spengler Syntheses : The Pictet-Gams reaction is a variation of the Bischler-Napieralski synthesis that uses a β-hydroxy-β-phenylethylamide to directly produce an isoquinoline without needing a separate oxidation step. wikipedia.org The Pictet-Spengler reaction, on the other hand, condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which then requires aromatization.

Modern synthetic organic chemistry has seen the rise of transition-metal catalysis as a powerful tool for constructing heterocyclic systems, including isoquinolines. These methods often provide high efficiency and functional group tolerance. ijpsjournal.commdpi.com

Palladium, rhodium, ruthenium, and copper catalysts are frequently employed in various coupling and annulation reactions to build the isoquinoline scaffold. organic-chemistry.org Common strategies include:

Heck, Suzuki, and Sonogashira Couplings : These cross-coupling reactions are instrumental in preparing advanced precursors for cyclization. For instance, a palladium-catalyzed coupling can be used to construct a key C-C bond before an intramolecular cyclization step. organic-chemistry.org

C-H Activation/Annulation : Rhodium(III) and Ruthenium(II)-catalyzed reactions have been developed where an aromatic C-H bond is activated and undergoes annulation with an alkyne. organic-chemistry.org For example, an oxime can act as a directing group to guide the metal catalyst to a specific C-H bond, which then reacts with an alkyne to form the isoquinoline ring. organic-chemistry.org

Condensation/Cyclization Cascades : Multi-component reactions catalyzed by transition metals allow for the rapid assembly of complex isoquinolines from simple starting materials in a single pot. nih.gov

Interactive Table: Comparison of Transition Metal-Catalyzed Isoquinoline Syntheses

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂ / PCy₃ | Aryl triflates, Amines | Buchwald-Hartwig amination for C-N bond formation. wikipedia.orgorganic-chemistry.org |

| [{RuCl₂(p-cymene)}₂] / NaOAc | Aromatic ketoximes, Alkynes | Regioselective cyclization via C-H activation. organic-chemistry.org |

| Rh(III) catalyst | Aryl ketones, Hydroxylamine, Alkynes | One-pot, three-component synthesis. organic-chemistry.org |

| CuI | 2-Halobenzylamines, β-keto esters | Tandem reaction leading to substituted isoquinolines. organic-chemistry.org |

Targeted Synthetic Routes to this compound and Crucial Precursors

Achieving the specific substitution pattern of this compound requires regioselective control during the introduction of the cyclopropyl and fluorine substituents. These groups can be introduced either onto the starting benzene-derived precursor or onto the pre-formed isoquinoline ring.

The introduction of a cyclopropyl group onto an aromatic ring is commonly achieved via transition-metal-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling : This is a highly versatile and widely used palladium-catalyzed reaction that couples an organoboron species with an organohalide. wikipedia.orglibretexts.org To install the cyclopropyl group at the C-6 position, a 6-halo-8-fluoroisoquinoline (e.g., 6-bromo-8-fluoroisoquinoline) could be reacted with cyclopropylboronic acid or its more stable potassium cyclopropyltrifluoroborate salt. audreyli.comnih.gov The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., tricyclohexylphosphine), and a base. audreyli.comorganic-chemistry.org

| Component | Example Reagent/Condition | Role |

| Substrate | 6-Bromo-8-fluoroisoquinoline | Electrophile |

| Coupling Partner | Cyclopropylboronic Acid | Nucleophile Source |

| Catalyst | Pd(OAc)₂ / P(Cy)₃ | Catalyzes the C-C bond formation |

| Base | K₃PO₄ or K₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/Water or Dioxane/Water | Reaction Medium |

Introducing a fluorine atom regioselectively at the C-8 position is a significant challenge. The most effective strategies often rely on directing group effects or late-stage C-H functionalization.

Directed ortho-Metalation (DoM) : This powerful strategy allows for the functionalization of a specific ortho position relative to a directing metalation group (DMG). harvard.edu To achieve C-8 fluorination, one could start with a phenethylamine precursor bearing a DMG (such as an amide or methoxy (B1213986) group) at a position that directs lithiation to the future C-8 position. Treatment with a strong base like n-butyllithium or sec-butyllithium generates an aryllithium species, which can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom. The modified phenethylamine can then be carried forward through a Bischler-Napieralski cyclization.

Late-Stage C-H Fluorination : Recent advances have enabled the direct C-H fluorination of heterocycles. While challenging for electron-deficient rings like isoquinoline, specific catalytic systems are emerging. For the related quinoline (B57606) system, palladium-catalyzed C8-selective C-H functionalization has been achieved using quinoline N-oxides, where the N-oxide group acts as a directing group. acs.org A similar strategy could potentially be developed for isoquinolines. Additionally, novel methods involving concerted nucleophilic aromatic substitution (CSNAr) enabled by electron transfer have been shown to fluorinate quinolines selectively, offering another potential avenue for future research. nih.gov An electrochemical approach has also been used for the regioselective 5,8-difluorination of quinolines, highlighting another possible synthetic tool. georgiasouthern.edu

Preparation of Key Intermediate Structures (e.g., this compound-1(2H)-ketone)

One plausible synthetic route could commence with a suitably substituted benzene derivative. For instance, a plausible starting material would be a 2-bromo-4-cyclopropyl-6-fluorotoluene. This starting material could then undergo a series of reactions to introduce the necessary functionalities for the cyclization to form the isoquinolinone ring.

A potential synthetic strategy is outlined below, drawing parallels from the synthesis of structurally related quinolone compounds nih.gov.

Proposed Synthetic Pathway:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux | 2-bromo-1-(bromomethyl)-4-cyclopropyl-6-fluorobenzene |

| 2 | Cyanation | Sodium cyanide (NaCN), DMSO | (2-bromo-4-cyclopropyl-6-fluorophenyl)acetonitrile |

| 3 | Hydrolysis | H2SO4, H2O, heat | (2-bromo-4-cyclopropyl-6-fluorophenyl)acetic acid |

| 4 | Acyl Chloride Formation | Thionyl chloride (SOCl2), reflux | (2-bromo-4-cyclopropyl-6-fluorophenyl)acetyl chloride |

| 5 | Friedel-Crafts Acylation | AlCl3, appropriate acylating agent | Not applicable in this direct route |

| 6 | Cyclization via Bischler-Napieralski or Pictet-Spengler type reactions | Polyphosphoric acid (PPA) or other condensing agents | Dihydroisoquinolinone intermediate |

| 7 | Oxidation | Palladium on carbon (Pd/C), high temperature | This compound-1(2H)-ketone |

This table represents a proposed synthetic pathway and may require optimization of reagents and conditions.

Another approach could involve the use of transition metal-catalyzed cross-coupling reactions to build the isoquinoline scaffold. For example, a Sonogashira coupling of a substituted 2-bromobenzaldehyde with an appropriate alkyne could be a key step in constructing the carbon framework before cyclization nih.gov.

Derivatization and Diversification Strategies for the this compound Core

Once the this compound core is synthesized, various strategies can be employed to create a library of diverse analogues. These strategies include functionalization at heteroatoms, systematic modification of substituents, and the application of combinatorial chemistry techniques.

Functionalization at Heteroatoms (e.g., N-oxidation)

The nitrogen atom of the isoquinoline ring is a prime site for functionalization. N-oxidation is a common transformation that can alter the electronic properties and biological activity of the molecule.

The N-oxidation of the this compound core can be achieved using various oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or other peroxy acids. The reaction conditions are generally mild, providing the corresponding N-oxide in good yields.

Table of Common N-Oxidizing Agents:

| Reagent | Typical Solvent | Reaction Temperature |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform (CHCl3) | 0 °C to room temperature |

| Hydrogen peroxide (H2O2) | Acetic acid (AcOH) | Room temperature to 60 °C |

| Peracetic acid | Acetic acid (AcOH) | Room temperature |

The resulting N-oxide can serve as a versatile intermediate for further functionalization. For example, it can undergo reactions such as nucleophilic addition at the C-1 position or rearrangement reactions to introduce substituents onto the isoquinoline ring.

Systematic Substituent Modifications for Analogue Development (e.g., on the cyclopropyl ring or isoquinoline core)

Systematic modification of substituents on both the cyclopropyl ring and the isoquinoline core is a key strategy for exploring the structure-activity relationship (SAR) of this class of compounds.

Modifications on the Cyclopropyl Ring:

The cyclopropyl group can be modified to introduce a variety of substituents, which can influence the compound's steric and electronic properties. For instance, the introduction of small alkyl groups, halogens, or hydroxyl groups on the cyclopropyl ring can be explored. These modifications can be achieved through multi-step synthetic sequences starting from appropriately functionalized cyclopropane (B1198618) building blocks.

Modifications on the Isoquinoline Core:

The isoquinoline core offers several positions for substitution. Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or acyl groups onto the benzene portion of the isoquinoline ring. The positions of these substitutions will be directed by the existing cyclopropyl and fluoro groups. Subsequent reduction of a nitro group to an amine, followed by diazotization and substitution, can provide access to a wide range of functionalities.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, are powerful tools for introducing aryl, heteroaryl, or vinyl groups at specific positions of the isoquinoline core, provided a suitable handle like a bromine or iodine atom is present.

Combinatorial Library Synthesis based on the this compound Scaffold

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening nih.govresearchgate.net. The this compound scaffold is well-suited for the application of combinatorial synthesis strategies.

A common approach involves the solid-phase synthesis of a common intermediate, which is then elaborated through a series of parallel reactions with a diverse set of building blocks. For the this compound scaffold, a key intermediate, such as an amino- or halo-substituted derivative, could be attached to a solid support. This resin-bound intermediate can then be subjected to a variety of reactions, such as amide bond formation, Suzuki coupling, or nucleophilic aromatic substitution, with a library of reagents.

Example of a Combinatorial Approach:

| Scaffold | Reactive Site | Building Blocks (Examples) | Resulting Library |

| Resin-bound 6-cyclopropyl-8-fluoro-X-isoquinoline (X = Br, I) | C-X position | Diverse boronic acids (Suzuki coupling) | Library of C-arylated/heteroarylated analogues |

| Resin-bound 6-cyclopropyl-8-fluoro-Y-isoquinoline (Y = NH2) | Amino group | Various carboxylic acids (amide coupling) | Library of N-acylated analogues |

This combinatorial approach allows for the efficient synthesis of a large and diverse library of this compound analogues, which can then be screened for their biological activities to identify promising lead compounds for further development. The use of automated synthesizers can further enhance the efficiency of this process rsc.org.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Cyclopropyl 8 Fluoroisoquinoline Derivatives

Methodological Design Principles for Comprehensive SAR/SPR Investigations

The exploration of SAR and SPR for 6-cyclopropyl-8-fluoroisoquinoline derivatives relies on systematic and rational design principles to understand the contribution of each molecular component.

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. spirochem.comresearchgate.net In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule. For instance, the cyclopropyl (B3062369) group itself can be considered a bioisostere for other small rings or unsaturated fragments. scientificupdate.com Similarly, other parts of the isoquinoline (B145761) scaffold can be modified. For example, replacing a methoxy (B1213986) group with a hydroxyl group or a hydrogen atom can significantly alter the molecule's interactions with its biological target. nih.gov The goal of these replacements is to fine-tune the molecule's properties to achieve a better therapeutic outcome. slideshare.netresearchgate.net

Impact of the Cyclopropyl Group on Conformational Space and Molecular Recognition

The cyclopropyl group, though small, has a profound impact on the properties of a molecule. nih.govresearchgate.net Its rigid, three-membered ring structure introduces conformational constraints, limiting the rotational freedom of the molecule. scientificupdate.comhyphadiscovery.com This rigidity can be advantageous in drug design as it can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy with its target protein. nih.gov

Key features of the cyclopropyl ring include:

Coplanarity of its three carbon atoms. nih.govresearchgate.net

Shorter and stronger C-H bonds compared to alkanes. nih.govresearchgate.net

Enhanced π-character in its C-C bonds. nih.govresearchgate.net

These characteristics contribute to its ability to enhance potency, improve metabolic stability, and reduce off-target effects. scientificupdate.comnih.govresearchgate.net The cyclopropyl group's ability to influence the conformation of adjacent substituents can also be a critical factor in molecular recognition. chemistryworld.com

Elucidation of the Fluorine Atom's Role in Modulating Molecular Reactivity and Bioactivity

The introduction of a fluorine atom into a molecule can dramatically alter its physical, chemical, and biological properties. nih.govresearchgate.net As the most electronegative element, fluorine's presence can significantly impact a molecule's electronic distribution, pKa, and dipole moment. researchgate.netchim.it These changes, in turn, can influence how the molecule interacts with its biological target and how it is metabolized. mdpi.com

In the case of 8-fluoroisoquinoline (B92601) derivatives, the fluorine atom can:

Alter basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of the isoquinoline nitrogen. nih.gov

Influence hydrogen bonding: Fluorine can act as a weak hydrogen bond acceptor, potentially forming crucial interactions with biological targets. mdpi.comnih.gov

Block metabolic sites: The strategic placement of a fluorine atom can prevent undesirable metabolic oxidation at that position, thereby improving the drug's half-life. mdpi.com

Enhance binding affinity: The unique electronic properties of fluorine can lead to favorable interactions with the target protein, enhancing binding affinity. chim.it

Analysis of Positional Effects of Substitution on Isoquinoline Core Activity

The position of substituents on the isoquinoline core is a critical determinant of its biological activity. The isoquinoline ring system has distinct electronic properties at different positions, which influences its reactivity and interaction with biological macromolecules.

Nucleophilic Substitution: Nucleophilic attack on the isoquinoline ring is generally favored at the C-1 position. This is because the negative charge in the intermediate is stabilized by the adjacent benzene (B151609) ring. quora.com

Electrophilic Substitution: Electrophilic substitution, on the other hand, typically occurs on the benzene ring, at positions C-5 and C-8, as these positions are more electron-rich. quimicaorganica.org

The placement of the cyclopropyl group at C-6 and the fluorine atom at C-8 in this compound is therefore not arbitrary. These positions are chosen based on a detailed understanding of the isoquinoline scaffold's reactivity and the desired impact on the molecule's biological profile. For instance, substitution at the C-7 position in related quinolone structures has been shown to significantly impact antibacterial activity. researchgate.net

Stereochemical Considerations and Enantioselective Effects on Biological Outcomes

When a molecule is chiral, its different enantiomers can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the stereochemistry of any substituent introduced onto the this compound scaffold must be carefully considered.

The synthesis of specific enantiomers of isoquinoline derivatives is a significant area of research. acs.orgclockss.orgnih.govrsc.org For example, in the case of fluorocyclopropyl quinolones, the cis and trans stereoisomers exhibit different potencies against various bacterial strains. nih.gov This highlights the importance of controlling the stereochemistry during synthesis to obtain the most active and selective compound. The development of enantioselective synthetic methods is crucial for producing single-enantiomer drugs, which can offer improved efficacy and a better safety profile compared to a racemic mixture. clockss.org

Computational Chemistry and Cheminformatics Applications in Research on 6 Cyclopropyl 8 Fluoroisoquinoline

Advanced Molecular Modeling and Simulation Techniques

Advanced molecular modeling and simulation techniques are instrumental in elucidating the behavior of 6-cyclopropyl-8-fluoroisoquinoline at an atomic level. These methods allow researchers to visualize and understand complex molecular interactions that are often difficult to observe through experimental means alone.

Quantum mechanical calculations are employed to investigate the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. mdpi.com Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com Furthermore, QM methods can be used to calculate various molecular properties that influence a compound's reactivity and interactions with biological targets. mdpi.com

Table 1: Calculated Quantum Chemical Properties of a Representative this compound Derivative

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Influences solubility and binding interactions. |

| Electron Affinity | 1.8 eV | Measure of the energy change upon electron addition. |

| Ionization Potential | 7.9 eV | Energy required to remove an electron. |

Molecular dynamics (MD) simulations offer a dynamic perspective of how this compound and its analogs interact with their biological targets. mdpi.com By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon ligand binding and help identify key interactions that stabilize the ligand-protein complex. researchgate.netnih.gov These simulations are crucial for understanding the flexibility of both the ligand and the receptor, which is often a key determinant of binding affinity. nih.gov Enhanced sampling techniques in MD can further explore a wider range of protein conformations, potentially uncovering cryptic or allosteric binding sites that are not apparent in static crystal structures. nih.goved.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are vital for establishing a mathematical correlation between the chemical structure of this compound derivatives and their biological activity. By analyzing a series of compounds, QSAR models can predict the activity of novel, unsynthesized analogs. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. nih.gov For a series of this compound analogs, a CoMFA model would be built by aligning the structures and calculating their interaction energies with a probe atom at various grid points. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Table 2: Hypothetical CoMFA Model Parameters for a Series of this compound Analogs

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates the predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.92 | Shows the correlation between predicted and observed activity. |

| Steric Field Contribution | 60% | Percentage of variance in activity explained by steric properties. |

| Electrostatic Field Contribution | 40% | Percentage of variance in activity explained by electrostatic properties. |

Note: These values are illustrative and represent a typical outcome for a robust CoMFA study.

In Silico Screening Methodologies for Hit Identification and Lead Optimization

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For research involving this compound, virtual screening can be used to identify novel derivatives with potentially improved activity. nih.gov This process often involves docking the compounds from a virtual library into the active site of the target protein and scoring their potential binding affinity. The top-scoring compounds are then selected for experimental testing. This approach accelerates the hit identification and lead optimization phases of drug discovery. nih.gov

De Novo Design and Generative AI Approaches for Novel Analogue Discovery

Prediction of Protein-Ligand Binding Affinities and Interaction Landscapes

Accurately predicting the binding affinity between a ligand and its protein target is a central goal of computational drug design. For this compound derivatives, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding from MD simulation trajectories. These calculations provide a more rigorous assessment of binding affinity than simple docking scores.

By analyzing the interaction landscape, researchers can identify the specific amino acid residues that contribute most significantly to the binding of this compound analogs. This information is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance favorable interactions and improve binding potency.

Advanced Derivatization and Scaffold Modification Strategies for 6 Cyclopropyl 8 Fluoroisoquinoline Analogues

Scaffold Hopping and Alternative Heterocyclic Ring System Integrations

Scaffold hopping is a powerful strategy in drug discovery to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.gov For 6-cyclopropyl-8-fluoroisoquinoline, this could involve replacing the isoquinoline (B145761) core with other bicyclic or monocyclic heterocyclic systems that maintain a similar spatial arrangement of key functionalities.

Bioisosteric replacement is a key concept within scaffold hopping, where one group is exchanged for another with similar physical or chemical properties to enhance a desirable property of the compound. princeton.edu For the 8-fluoro substituent, a common bioisosteric replacement is another halogen, a hydroxyl group, or a difluoromethyl group, which can modulate the compound's metabolic stability and electronic properties. cambridgemedchemconsulting.comnih.govnih.gov The replacement of hydrogen with fluorine, for instance, is a well-established strategy to block metabolic oxidation. nih.gov

In a broader sense, the entire isoquinoline ring system can be replaced. A study on the discovery of novel EGFR inhibitors utilized a scaffold hopping approach to propose 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one as a new scaffold. nih.gov This highlights the potential of exploring different heterocyclic cores while retaining key substitution patterns.

A recent review highlights the importance of isoquinoline-based small molecules in drug design and the underexplored potential of bioisosterism in this context. rsc.orgdomainex.co.uk The ortho-substituted phenyl motif, analogous to the substitution pattern in this compound, has been the subject of bioisosteric replacement studies, with carbocycles like cyclopropyl (B3062369), cyclopentyl, and cyclohexyl rings being traditional replacements. nih.gov More novel replacements, such as 2-oxabicyclo[2.1.1]hexanes, have shown improved physicochemical properties. nih.gov

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| 8-Fluoro | -OH, -CF2H, -Cl, -Br | Modulate electronics, hydrogen bonding potential, and metabolic stability |

| 6-Cyclopropyl | Isopropyl, Cyclobutyl | Fine-tune lipophilicity and steric bulk |

| Isoquinoline Ring | Quinoline (B57606), Quinazoline, Naphthyridine, Indole, Benzimidazole | Explore new intellectual property space, alter solubility and metabolic profile |

| Isoquinoline N-atom | C-H (leading to naphthalene (B1677914) derivatives) | Remove hydrogen bond acceptor, increase lipophilicity |

Incorporation of the this compound Moiety into Complex Functional Molecules (e.g., Proteolysis-Targeting Chimeras - PROTACs)

The this compound moiety can serve as a "warhead" in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. arvinas.comnih.gov This catalytic mode of action offers a powerful alternative to traditional occupancy-based inhibitors. arvinas.com

The design of a PROTAC involves connecting a warhead that binds to the protein of interest (POI) to a ligand for an E3 ligase (like VHL or Cereblon) via a chemical linker. arvinas.comcapes.gov.br The nature and attachment point of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. capes.gov.br

An isoquinoline-based clinical candidate, PF-06650833, which is an IRAK4 inhibitor, has been successfully incorporated as a warhead in a VHL-dependent PROTAC. arvinas.com In this case, various linkers were explored, starting with linear PEG- or alkyl-based chains attached to the C4 position of the isoquinoline core. arvinas.com This demonstrates a clear precedent for using functionalized isoquinolines in PROTAC design.

For this compound to be used as a warhead, a suitable attachment point for the linker would need to be identified, likely at a position that does not interfere with its binding to the target protein. The diverse synthetic handles that can be introduced onto the isoquinoline core provide ample opportunities for linker attachment.

Table 2: Conceptual Design of a this compound-based PROTAC

| Component | Example Moiety | Rationale |

|---|---|---|

| Warhead | This compound derivative | Binds to the target protein of interest |

| Linker | Polyethylene glycol (PEG), alkyl chain | Connects the warhead to the E3 ligase ligand with optimal length and flexibility |

| E3 Ligase Ligand | VHL ligand (e.g., derived from VH032), Cereblon ligand (e.g., pomalidomide) | Recruits the E3 ubiquitin ligase for target protein degradation |

The selectivity of PROTACs can be influenced by the protein-protein interactions between the E3 ligase and the target protein, meaning that even a promiscuous warhead can lead to selective degradation. researchgate.netresearchgate.net This suggests that a this compound-based warhead could be tailored to achieve selective degradation of a specific target protein.

Development of Asymmetric Synthetic Routes to Enantiopure this compound Derivatives

The introduction of stereocenters into drug molecules can have profound effects on their pharmacological properties. For the this compound scaffold, the development of asymmetric synthetic routes to introduce chirality, for instance at the C1 position, could lead to enantiopure derivatives with improved potency and selectivity.

A common strategy for the asymmetric synthesis of isoquinoline alkaloids involves the enantioselective reduction of a C=N bond in a dihydroisoquinoline precursor. This can be achieved through various methods, including the use of chiral catalysts.

Recent advances in the synthesis of isoquinolines and their analogues have expanded the toolkit available to medicinal chemists. acs.org For example, rhodium(III)-catalyzed C-H annulation with sulfoxonium ylides has been used for the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines. doi.orgnih.govresearchwithrutgers.comresearchgate.net While not a direct route to the target scaffold, this methodology demonstrates the feasibility of C-H activation strategies for functionalizing the isoquinoline core, which could be adapted for asymmetric transformations.

The synthesis of diversely functionalized isoquinolines, including those with substituents at various positions, has been extensively reviewed, highlighting the importance of this scaffold in medicinal chemistry. rsc.orgdomainex.co.uk These reviews cover modern synthetic approaches that could be adapted to produce chiral derivatives of this compound.

Table 3: Potential Asymmetric Synthetic Strategies for this compound Derivatives

| Strategy | Key Transformation | Potential Catalyst/Reagent |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a C1-substituted dihydroisoquinoline | Chiral Ruthenium or Iridium complexes |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective addition to a chiral auxiliary-modified isoquinoline | Evans auxiliary or other chiral auxiliaries |

| Enantioselective C-H Functionalization | Direct asymmetric functionalization of the isoquinoline core | Chiral transition metal catalysts (e.g., Rh, Pd, Ir) |

Application of Automated Synthesis and Flow Chemistry Techniques

Automated synthesis and flow chemistry are transformative technologies that can accelerate the drug discovery process by enabling the rapid synthesis of compound libraries and the efficient production of target molecules. These techniques offer advantages in terms of reaction control, safety, and scalability.

The synthesis of isoquinoline libraries for structure-activity relationship (SAR) studies can be significantly expedited using automated parallel synthesis platforms. nih.gov This allows for the rapid exploration of a wide range of substituents on the this compound core to identify key structural features for biological activity.

Flow chemistry, in particular, is well-suited for the synthesis of heterocycles like isoquinolines. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities. Furthermore, hazardous reactions can often be performed more safely in a continuous flow setup.

Table 4: Conceptual Application of Automated and Flow Chemistry to this compound Analogue Synthesis

| Technique | Application | Potential Advantages |

|---|---|---|

| Automated Parallel Synthesis | Generation of a library of C1-substituted this compound analogues | Rapid SAR exploration, efficient use of starting materials |

| Flow Chemistry | Synthesis of a key dihydroisoquinoline intermediate | Improved reaction control, enhanced safety for hazardous steps, ease of scale-up |

| Integrated Flow Synthesis and Purification | Continuous production of a final this compound derivative | Reduced manual handling, increased throughput, streamlined workflow |

By embracing these advanced synthetic strategies, the full therapeutic potential of the this compound scaffold can be systematically explored and unlocked.

Biological Evaluation Methodologies for Isoquinoline Based Compounds

In Vitro Assay Development for Target Identification and Mechanistic Validation

In vitro assays are fundamental in early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with a specific biological molecule or cellular process. These assays are crucial for identifying the molecular targets of a compound and validating its mechanism of action.

Enzyme Inhibition and Activation Assays (e.g., BTK, PRMT3, DHODH)

Enzyme assays are a cornerstone of in vitro testing, measuring a compound's ability to either inhibit or activate a specific enzyme. For isoquinoline-based compounds, several enzymes have been identified as relevant targets.

Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in B-cell receptor signaling and is a validated target for autoimmune diseases and B-cell malignancies. The development of reversible BTK inhibitors has been an area of active research. While direct data on 6-Cyclopropyl-8-fluoroisoquinoline is not available, studies on structurally related compounds provide insights. For instance, cyclopropyl (B3062369) amides have been investigated as isosteres for the 2-aminopyridyl group found in some BTK inhibitors. A model of a cyclopropane (B1198618) carboxamide docked in the BTK active site suggests that the cyclopropyl group can occupy a lipophilic pocket, while the carbonyl oxygen forms a hydrogen bond with the hinge region of the enzyme. The inhibitory potency of these analogs is sensitive to the substitution on the cyclopropyl group, highlighting the importance of this moiety for BTK inhibition.

Protein Arginine Methyltransferase 3 (PRMT3): PRMT3 is an enzyme that catalyzes the methylation of arginine residues on proteins and has been implicated in various diseases. Allosteric inhibitors of PRMT3 have been developed from a 6-aminoisoquinoline (B57696) scaffold. Structure-activity relationship (SAR) studies have shown that substitutions on the isoquinoline (B145761) ring can influence potency. For example, while a fluoro group at the 3-position can enhance potency, a fluoro group at the 7-position or a chloro group at the 8-position did not lead to an increase in potency against PRMT3. This suggests that the substitution pattern on the isoquinoline core is a critical determinant of inhibitory activity.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a target for immunosuppressive and anti-proliferative agents. Although specific studies on this compound as a DHODH inhibitor are not publicly available, the isoquinoline scaffold has been explored for this target. The evaluation of any new isoquinoline derivative would likely involve a DHODH enzymatic assay to determine its inhibitory potential.

Table 1: Examples of Enzyme Inhibition by Isoquinoline Derivatives

| Compound Class | Target Enzyme | Key Findings |

| Cyclopropyl Amides | BTK | The cyclopropyl group can fit into a lipophilic pocket of the enzyme. |

| 6-Aminoisoquinolines | PRMT3 | Substitutions on the isoquinoline ring significantly impact allosteric inhibition. |

This table is generated based on data for structurally related compounds, as direct data for this compound is not available.

Receptor Binding and Modulation Studies

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its affinity. These assays are critical for understanding the pharmacology of compounds that act on receptor-mediated signaling pathways. For a novel compound like this compound, a broad panel of receptor binding assays would be employed to identify potential molecular targets and off-target activities. This is particularly relevant as the isoquinoline scaffold is present in many natural alkaloids that interact with a wide range of receptors. For example, studies on naltrexone-derived pyridomorphinans, which contain a fused isoquinoline-like ring system, have demonstrated that substitutions can significantly alter their binding affinity and selectivity for different opioid receptors. nih.gov

Cellular Target Engagement and Pathway Analysis Assays

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development. Cellular target engagement assays provide this confirmation and can help to elucidate the downstream effects of target modulation. Techniques such as the cellular thermal shift assay (CETSA), reporter gene assays, and phospho-flow cytometry can be used to assess target engagement and pathway modulation. For instance, if this compound were hypothesized to be a BTK inhibitor, a cellular assay measuring the autophosphorylation of BTK at tyrosine 223 in B-cells would be a direct measure of its target engagement. nih.gov Similarly, pathway analysis using transcriptomic or proteomic approaches can reveal the broader cellular pathways affected by a compound, providing a more comprehensive understanding of its mechanism of action.

Phenotypic Screening Approaches for Broad Spectrum Bioactivity Profiling

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired phenotype, without a priori knowledge of the compound's molecular target. This approach is particularly useful for identifying compounds with novel mechanisms of action and for assessing the broad bioactivity of a chemical series.

Isoquinoline and quinoline (B57606) derivatives have been evaluated in various phenotypic screens. For example, a series of 7-chloro-4-amino(oxy)quinoline derivatives were screened for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This screen identified compounds with significant antiparasitic activity and good selectivity over mammalian cells. nih.gov Similarly, isoquinoline-based compounds have been screened for their anti-cancer activity against a panel of human cancer cell lines, such as the NCI-60 screen. acs.org These screens can reveal unexpected activities and provide a starting point for target deconvolution efforts. A compound like this compound could be subjected to a battery of phenotypic screens to explore its potential in various disease areas, including infectious diseases, oncology, and inflammatory disorders.

Table 2: Phenotypic Screening of Isoquinoline and Quinoline Derivatives

| Compound Class | Phenotypic Screen | Key Findings |

| 7-Chloro-4-amino(oxy)quinolines | Anti-Trypanosoma cruzi | Identified derivatives with potent and selective antiparasitic activity. nih.gov |

| Isoquinolinequinone N-oxides | NCI-60 Cancer Cell Line Screen | Revealed potent anti-proliferative activity against a broad range of cancer cell lines. acs.org |

This table presents examples of phenotypic screening of related compound classes, as direct data for this compound is not available.

Mechanistic Elucidation of Action of this compound Derivatives

Once a compound has demonstrated interesting biological activity, the next critical step is to elucidate its mechanism of action. This involves identifying the specific molecular pathways and cellular responses that are modulated by the compound.

Deciphering Molecular Pathways and Cellular Response Mechanisms

Understanding the molecular pathways affected by a compound is essential for its further development. This can be achieved through a combination of techniques, including:

Omics Approaches: Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the cellular changes induced by a compound. For example, analyzing changes in gene expression or protein phosphorylation patterns after treatment with a this compound derivative could reveal the signaling pathways it perturbs.

Target Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of a putative target protein can help to validate whether the observed cellular phenotype is indeed mediated by that target.

Chemical Proteomics: This approach uses chemical probes to identify the direct binding partners of a compound within the complex environment of a cell lysate.

The isoquinoline alkaloid biosynthesis pathway itself is a complex network of enzymatic reactions, and compounds based on this scaffold can potentially interact with numerous cellular components. kegg.jp Elucidating the precise mechanism of action of a novel derivative like this compound requires a systematic and multi-faceted approach to unravel its molecular interactions and downstream functional consequences.

Investigation of Selectivity Profiles versus Off-Target Interactions

A critical aspect of the development of therapeutic agents is ensuring they act specifically on their intended target with minimal engagement of other molecules, which could lead to unwanted side effects. For isoquinoline derivatives, many of which are developed as kinase inhibitors, selectivity is paramount. nih.gov

The most common method for determining the selectivity of a kinase inhibitor is to screen it against a large panel of kinases in parallel biochemical assays. nih.gov These panels can include hundreds of different kinases, providing a broad overview of the compound's interaction profile. The results of these screenings are often quantified using metrics like the selectivity score , which represents the number of kinases inhibited above a certain threshold, or the selectivity entropy , which provides a thermodynamic measure of promiscuity. nih.gov A lower selectivity score or entropy indicates a more selective compound. nih.gov

The structural basis for the selectivity of isoquinoline sulfonamide compounds, for instance, has been elucidated through crystallographic studies. These studies reveal that selectivity is achieved through a combination of hydrophobic contacts and specific hydrogen bonds between the isoquinoline ring and the target protein. nih.gov Substitutions on the isoquinoline ring can be modified to enhance interactions with the desired target kinase while avoiding binding to others. nih.gov For example, the compound N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17) demonstrates selectivity for casein kinase-1. nih.gov

While high cytotoxicity against cancer cells is a desired trait for potential anticancer agents, it also necessitates a thorough evaluation of their effects on healthy cells to understand their therapeutic window. nih.gov

Preclinical Model Systems for Efficacy and Mechanism Validation

Preclinical models are essential for evaluating the therapeutic potential and understanding the biological mechanisms of new chemical entities before they can be considered for clinical trials in humans.

In Vivo Proof-of-Concept Studies in Established Disease Models

In vivo proof-of-concept studies are designed to demonstrate that a compound has the desired therapeutic effect in a living organism. For isoquinoline derivatives with anticancer potential, these studies often involve xenograft models, where human cancer cells are implanted into immunodeficient mice.

In a notable study, two isoquinoline derivatives, B01002 and C26001 , were evaluated for their antitumor activity in a xenograft mouse model of ovarian cancer. nih.gov The compounds were administered to mice bearing ovarian tumors, and the tumor growth was monitored over time. The results showed a significant reduction in tumor growth in the treated groups compared to the control group. nih.gov Specifically, B01002 and C26001 demonstrated substantial tumor growth inhibition. nih.gov

Table 1: In Vivo Efficacy of Isoquinoline Derivatives in Ovarian Cancer Xenograft Model

| Compound | Tumor Growth Inhibition (TGI) |

|---|---|

| B01002 | 99.53% |

| C26001 | 84.23% |

Data sourced from a study on ovarian xenografted tumors in nude mice. nih.gov

These findings in an established oncology model provide strong evidence for the potential efficacy of these isoquinoline derivatives as anticancer agents. nih.gov

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and modulating the intended biological pathway in a living system. nih.govresearchgate.net The validation of these biomarkers is a crucial step in preclinical and clinical drug development. nih.govresearchgate.net

In the aforementioned study of isoquinoline derivatives B01002 and C26001, researchers analyzed the resected tumors from the xenograft model to identify and validate PD biomarkers. nih.gov To confirm that the observed tumor growth inhibition was due to an increase in apoptosis and a decrease in cell proliferation, several key proteins were measured.

The proliferation marker Ki-67 was assessed using immunostaining, and the results showed a significantly lower percentage of Ki-67 positive cells in the tumors treated with B01002 and C26001 compared to the control group. nih.gov This was further supported by immunoblotting for Proliferating Cell Nuclear Antigen (PCNA) , another marker of cell proliferation. nih.gov

The study also investigated the effect of the compounds on the Inhibitor of Apoptosis Proteins (IAPs). Western blot analysis revealed that the levels of XIAP , cIAP-1 , and survivin were reduced in the treated tumors. nih.gov Concurrently, the activation of caspase-3 and the cleavage of PARP , key events in the apoptotic cascade, were observed. nih.gov

Table 2: Pharmacodynamic Biomarker Modulation by Isoquinoline Derivatives in Ovarian Cancer Xenograft Tumors

| Biomarker | Method of Analysis | Observed Effect in Treated Tumors | Biological Process |

|---|---|---|---|

| Ki-67 | Immunostaining | Significantly lower percentage of positive cells | Proliferation |

| PCNA | Immunoblotting | Reduced levels | Proliferation |

| XIAP | Western Blot | Reduced protein levels | Apoptosis |

| cIAP-1 | Western Blot | Reduced protein levels | Apoptosis |

| Survivin | Western Blot | Reduced protein levels | Apoptosis |

| Caspase-3 | Western Blot | Activation | Apoptosis |

| PARP | Western Blot | Cleavage | Apoptosis |

Data from the analysis of resected tumors from a xenograft mouse model. nih.gov

These biomarker data provide mechanistic support for the in vivo efficacy of B01002 and C26001, demonstrating that they inhibit tumor growth by downregulating IAPs and inducing apoptosis. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Undiscovered Therapeutic Modalities for 6-Cyclopropyl-8-fluoroisoquinoline Scaffolds

The isoquinoline (B145761) core is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govresearchgate.net These include antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net The unique substitution pattern of a cyclopropyl (B3062369) group at the 6-position and a fluorine atom at the 8-position on the isoquinoline ring of this compound presents opportunities for novel therapeutic applications. The cyclopropane (B1198618) ring can confer favorable pharmacological properties, such as increased metabolic stability and enhanced binding to target proteins. researchgate.net The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the molecule and improve its pharmacokinetic profile. researchgate.netnih.gov

Future research will likely focus on screening this compound derivatives against a diverse range of biological targets to uncover new therapeutic potentials. This could involve high-throughput screening campaigns against various cell lines and enzyme assays. Given the established activities of related fluoroquinolone compounds, which share some structural similarities, against bacterial and cancer cells, these are logical areas for initial exploration. researchgate.net For instance, some 8-nitrofluoroquinolone derivatives have shown notable activity against gram-positive bacteria. researchgate.net

Integration of Artificial Intelligence and Machine Learning Algorithms in Drug Discovery Workflows

The traditional drug discovery process is often lengthy and expensive. ijpsjournal.com The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this landscape by accelerating various stages, from target identification to lead optimization. ijpsjournal.comresearchgate.netnih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with greater speed and accuracy. ijpsjournal.commdpi.com

In the context of this compound, AI and ML algorithms can be employed to:

Predict Biological Activity: By training models on existing data for isoquinoline and fluoroquinolone compounds, it is possible to predict the potential therapeutic activities of novel this compound derivatives.

Optimize Lead Compounds: Machine learning models can suggest modifications to the this compound scaffold to enhance its efficacy and reduce potential toxicity. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound framework with desired pharmacological profiles. nih.gov

The integration of AI and ML promises to significantly shorten the timeline and reduce the costs associated with developing new drugs based on this scaffold. nih.gov

Pioneering Novel Synthetic Methodologies for Isoquinoline Functionalization

The development of efficient and versatile synthetic methods is crucial for exploring the chemical space around the this compound core. While traditional methods for isoquinoline synthesis like the Bischler-Napieralski and Pictet-Spengler reactions exist, there is a continuous drive to develop novel strategies that offer greater efficiency and functional group tolerance. nih.govnih.gov

Recent advances in organic synthesis have provided new avenues for isoquinoline functionalization. These include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for introducing a wide range of substituents onto the isoquinoline ring. organic-chemistry.org For instance, palladium-catalyzed coupling of o-iodobenzaldehyde derivatives with acetylenes offers a route to isoquinolines. organic-chemistry.org

C-H Activation: Direct functionalization of C-H bonds is an increasingly attractive strategy for modifying complex molecules. organic-chemistry.org Rhodium(III)-catalyzed C-H activation has been utilized in the one-pot synthesis of isoquinolines. organic-chemistry.org

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient route to diverse isoquinoline libraries. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times and improve yields, facilitating the rapid synthesis of compound libraries for screening. nih.gov

Future research in this area will likely focus on developing regioselective methods for the further functionalization of the this compound scaffold, allowing for the fine-tuning of its biological properties.

Deeper Elucidation of Currently Uncharacterized Biological Activities and Mechanistic Pathways

A thorough understanding of the biological activities and the underlying mechanisms of action of this compound derivatives is essential for their rational development as therapeutic agents. While the individual components of the molecule suggest potential activities, detailed studies are required to confirm these and to uncover novel biological effects. nih.gov

Key areas for future investigation include:

Target Identification: Identifying the specific cellular targets with which this compound derivatives interact is a primary goal. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism by which the compound exerts its effect. For fluorinated compounds, understanding the role of the fluorine atom in binding and catalysis is of particular interest. nih.gov Mechanistic studies on the fluorination process itself can also provide valuable insights. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, is crucial for assessing the drug-like properties of these compounds.

By systematically investigating these aspects, researchers can build a comprehensive understanding of the therapeutic potential of the this compound scaffold and guide the design of next-generation drug candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.